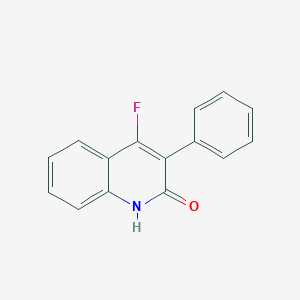![molecular formula C20H25NO B14232832 4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol CAS No. 756805-80-8](/img/structure/B14232832.png)
4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol is a chemical compound that belongs to the class of phenylpiperidines. It is characterized by a piperidine ring substituted with a phenylpropyl group and a phenol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol typically involves the reaction of piperidine derivatives with phenylpropyl halides under basic conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with a piperidine derivative to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their coupling under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperidine structure allows it to bind to certain receptors in the central nervous system, potentially modulating neurotransmitter release and signal transduction pathways . This interaction can lead to various physiological effects, including analgesia and anti-inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar phenylpiperidine structure.
Meperidine: Another opioid analgesic with a piperidine ring.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Uniqueness
4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Unlike fentanyl and meperidine, it may exhibit different binding affinities and selectivity towards various receptors, leading to unique therapeutic potentials .
Eigenschaften
CAS-Nummer |
756805-80-8 |
|---|---|
Molekularformel |
C20H25NO |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
4-[1-(3-phenylpropyl)piperidin-4-yl]phenol |
InChI |
InChI=1S/C20H25NO/c22-20-10-8-18(9-11-20)19-12-15-21(16-13-19)14-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11,19,22H,4,7,12-16H2 |
InChI-Schlüssel |
LHUQZVPQRBIPRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)


![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)
![5-[4-(Octyloxy)phenyl]-1H-pyrazole](/img/structure/B14232805.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)



![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)
